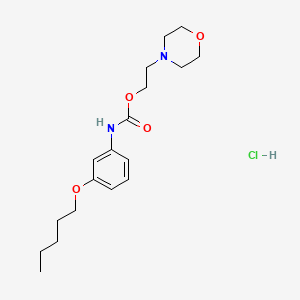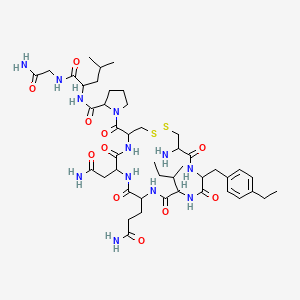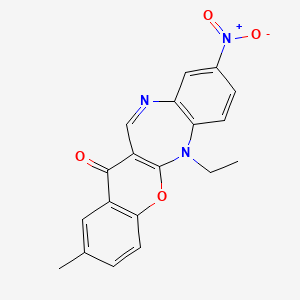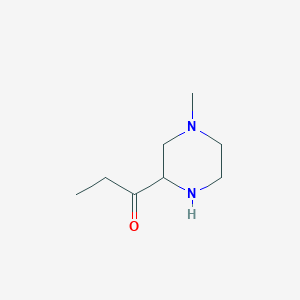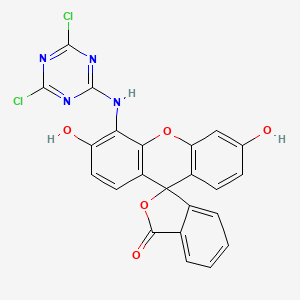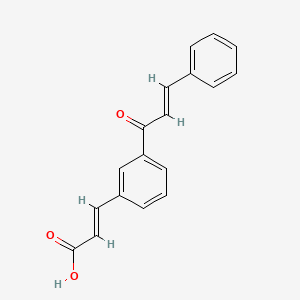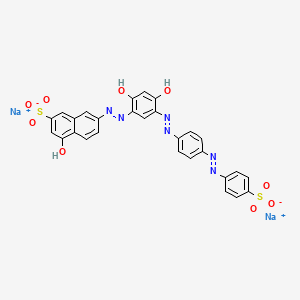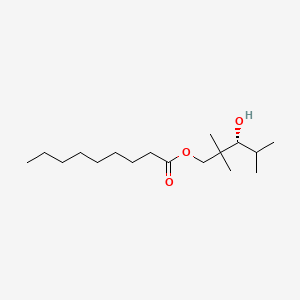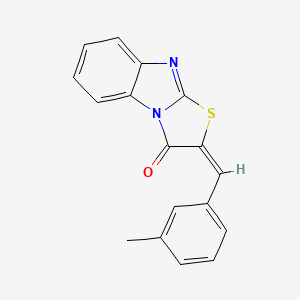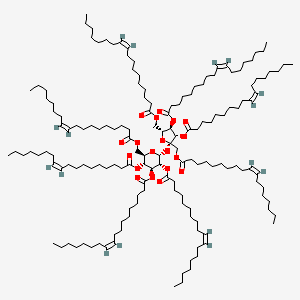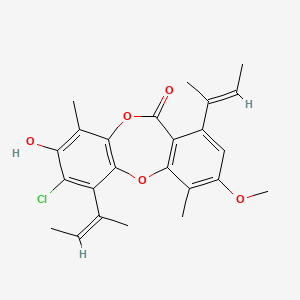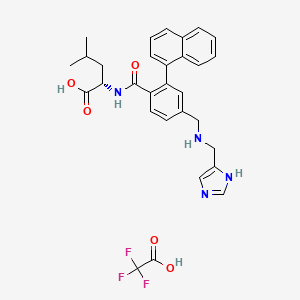
Pmw8nvd3T6
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of Pmw8nvd3T6 would likely involve scaling up the laboratory synthesis methods to larger reactors and optimizing the reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
Pmw8nvd3T6 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds with different functional groups.
Applications De Recherche Scientifique
Pmw8nvd3T6 has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and interaction with biological macromolecules.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs and treatments for various diseases.
Industry: Utilized in the development of new materials and chemical processes, including catalysis and material science.
Mécanisme D'action
The mechanism of action of Pmw8nvd3T6 involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects on cellular processes. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to Pmw8nvd3T6 include other synthetic organic molecules with comparable structures and functional groups. Examples include:
GGTI-2147: Another geranylgeranyltransferase inhibitor with a similar structure.
GGTI-2166: A related compound with slight modifications in its chemical structure.
Uniqueness
This compound is unique due to its specific combination of functional groups and its ability to interact with particular molecular targets. Its distinct chemical structure allows it to exhibit unique properties and activities that differentiate it from other similar compounds.
Propriétés
Numéro CAS |
225938-39-6 |
|---|---|
Formule moléculaire |
C30H31F3N4O5 |
Poids moléculaire |
584.6 g/mol |
Nom IUPAC |
(2S)-2-[[4-[(1H-imidazol-5-ylmethylamino)methyl]-2-naphthalen-1-ylbenzoyl]amino]-4-methylpentanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C28H30N4O3.C2HF3O2/c1-18(2)12-26(28(34)35)32-27(33)24-11-10-19(14-29-15-21-16-30-17-31-21)13-25(24)23-9-5-7-20-6-3-4-8-22(20)23;3-2(4,5)1(6)7/h3-11,13,16-18,26,29H,12,14-15H2,1-2H3,(H,30,31)(H,32,33)(H,34,35);(H,6,7)/t26-;/m0./s1 |
Clé InChI |
ZPGBSZFISMYJFY-SNYZSRNZSA-N |
SMILES isomérique |
CC(C)C[C@@H](C(=O)O)NC(=O)C1=C(C=C(C=C1)CNCC2=CN=CN2)C3=CC=CC4=CC=CC=C43.C(=O)(C(F)(F)F)O |
SMILES canonique |
CC(C)CC(C(=O)O)NC(=O)C1=C(C=C(C=C1)CNCC2=CN=CN2)C3=CC=CC4=CC=CC=C43.C(=O)(C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


